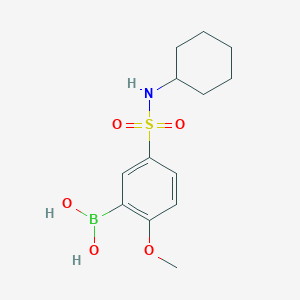
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid
Descripción general
Descripción
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid , also known by its chemical formula C12H18BNO4S , is a boronic acid derivative. It features a boron atom attached to a phenyl ring, which in turn bears a sulfamoyl group and a methoxy group. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of this compound involves several steps. While there are variations, a common approach includes the following:
Boronic Acid Derivation : The starting material is typically a boronic acid derivative, such as phenylboronic acid. The cyclohexylsulfamoyl group is introduced through a substitution reaction.
Sulfamoylation : The cyclohexylsulfamoyl group is added to the phenylboronic acid using appropriate reagents (e.g., chlorosulfonic acid or sulfamoyl chloride). This step yields the target compound.
Molecular Structure Analysis
The molecular structure of (5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid consists of the following components:
- A phenyl ring with a methoxy group (2-methoxyphenyl)
- A boron atom attached to the phenyl ring
- A cyclohexylsulfamoyl group (N-cyclohexylsulfamoyl)
Chemical Reactions Analysis
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boron source for the formation of carbon-carbon bonds. Researchers have explored its utility in the synthesis of biologically active compounds and ligands.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Molecular Weight : 283.16 g/mol
- Melting Point : Notable for its stability, but specific data may vary
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)
- Storage : Store in an inert atmosphere at 2-8°C
Safety And Hazards
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Measures : Handle with care. Use appropriate personal protective equipment (PPE). Avoid inhalation and contact with skin and eyes.
Direcciones Futuras
Research on this compound continues, focusing on:
- Biological Activity : Investigating its potential as an enzyme inhibitor, receptor ligand, or anticancer agent.
- Functionalization : Developing new derivatives with tailored properties.
- Applications : Exploring its use in catalysis, drug discovery, and materials science.
Propiedades
IUPAC Name |
[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-20-13-8-7-11(9-12(13)14(16)17)21(18,19)15-10-5-3-2-4-6-10/h7-10,15-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJWELSGGINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
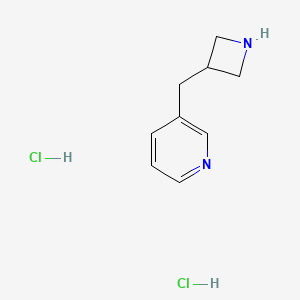
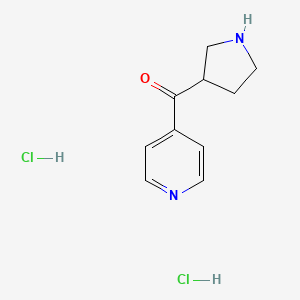
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)
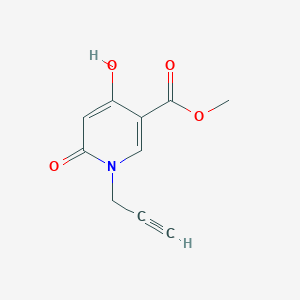
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
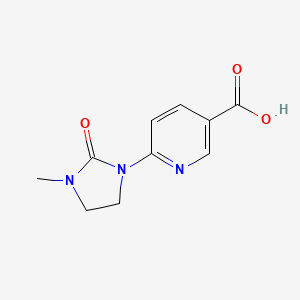
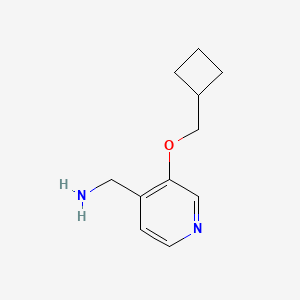
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)
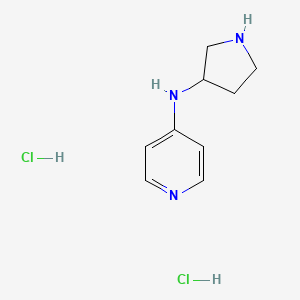
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
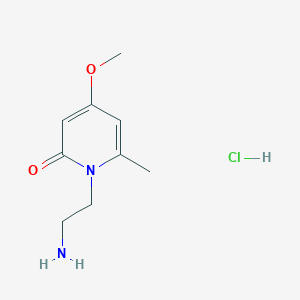
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)